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Abstract

Chronic neuropathic pain, a debilitating condition arising from damage to the nervous system,
presents a significant therapeutic challenge due to the limited efficacy and undesirable side
effects of current treatments.[1] Cebranopadol is an investigational, first-in-class analgesic
agent with a novel mechanism of action, combining agonism at both the nociceptin/orphanin
FQ peptide (NOP) receptor and the p-opioid peptide (MOP) receptor.[2][3] This dual-receptor
targeting is designed to provide potent analgesia comparable to traditional opioids while
potentially mitigating common opioid-related adverse effects such as respiratory depression,
abuse potential, and physical dependence.[4][5][6] This technical guide provides an in-depth
summary of the initial preclinical and clinical findings for Cebranopadol in the context of
chronic pain with a neuropathic component, presenting quantitative data, detailed experimental
protocols, and visualizations of its mechanism and clinical trial design.

Core Mechanism of Action: Dual NOP/MOP Receptor
Agonism

Cebranopadol is a spiroindole derivative that acts as a full agonist at the MOP receptor and a
potent partial agonist at the NOP receptor.[4][7] This dual activity is central to its
pharmacological profile. Agonism at the MOP receptor is a well-established mechanism for
potent analgesia. The concurrent activation of the NOP receptor is believed to modulate the
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MOP-mediated effects, contributing to a favorable safety profile.[6] Specifically, NOP receptor
activation has been shown in preclinical models to counteract MOP agonist-mediated
development of tolerance, addiction, and physical dependence.[5] The synergistic
antinociceptive effects from co-activation of both receptors have been observed in various
animal models.[5]

Receptor Binding and Functional Activity

Cebranopadol demonstrates high-affinity binding and potent functional activity at human NOP
and opioid receptors. The following table summarizes its in vitro pharmacological profile.

Binding Affinity (Ki, Functional Activity = Relative Efficacy
Receptor Target

nM) (EC50, nM) (%)
Human NOP Receptor 0.9 13.0 89
Human p-Opioid

0.7 1.2 104
Receptor (MOP)
Human k-Opioid

2.6 17 67
Receptor (KOP)
Human 4-Opioid

18 110 105

Receptor (DOP)

(Data sourced from

reference[8])

Signaling Pathway Visualization

The diagram below illustrates the dual signaling mechanism of Cebranopadol. By acting on
both NOP and MOP receptors, which are G-protein coupled receptors, it modulates
downstream signaling cascades to produce analgesia while mitigating typical opioid-related

side effects.
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Cebranopadol's dual agonist action on NOP and MOP receptors.

Preclinical Evidence in Neuropathic Pain Models

Cebranopadol has demonstrated high potency and efficacy in a broad range of rodent models
of neuropathic pain, often showing greater potency in these models compared to models of
acute nociceptive pain.[8][9][10]

Experimental Protocols: Rodent Neuropathic Pain
Models

A. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat):

 Induction: Diabetes was induced in male Sprague-Dawley rats by a single intraperitoneal
injection of streptozotocin (STZ).
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e Assessment: Mechanical hypersensitivity was measured using von Frey filaments applied to
the plantar surface of the hind paw. The force required to elicit a paw withdrawal response
was determined.

o Drug Administration: Cebranopadol was administered via intraplantar (i.pl.), intrathecal
(i.th.), or intracerebroventricular (i.c.v.) routes to assess peripheral, spinal, and supraspinal
effects, respectively.[11]

B. Chronic Constriction Injury (CCI) Model (Rat):

 Induction: The sciatic nerve was loosely ligated at four locations to induce signs of
neuropathic pain.

o Assessment: Cold allodynia was assessed by applying a drop of acetone to the plantar
surface of the ipsilateral hind paw and measuring the duration of the paw withdrawal
response.[11]

o Drug Administration: Cebranopadol was administered via the intraplantar (i.pl.) route to the
ipsilateral and contralateral paws.[11]

C. Spinal Nerve Ligation (SNL) Model (Rat):
 Induction: The L5 spinal nerve was tightly ligated to produce mechanical allodynia.

o Assessment: The anti-hypersensitive activity of Cebranopadol was evaluated. Reversal of
this activity was tested by pre-treatment with the selective NOP receptor antagonist J-
113397 or the general opioid receptor antagonist naloxone.[8]

Quantitative Preclinical Efficacy Data

The following table summarizes the in vivo efficacy of Cebranopadol in various rat models of
chronic and neuropathic pain.
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Pain Model Administration Route Efficacy Endpoint (ED50)
Diabetic Neuropathy (STZ) Intravenous (i.v.) 5.6 ng/kg

Spinal Nerve Ligation (SNL) Intravenous (i.v.) 2.1 po/kg

Bone Cancer Pain Intravenous (i.v.) 2.0 pg/kg

Rheumatoid Arthritis Intravenous (i.v.) 1.1 pg/kg

Acute Nociceptive (Tail-Flick) Oral (p.o.) 25.1 pg/kg

(Data sourced from

reference[8])

These results indicate that both NOP and opioid receptor agonism contribute to
Cebranopadol's anti-hypersensitive activity in neuropathic pain states.[8] Studies have shown
that Cebranopadol exerts potent antihyperalgesic and antiallodynic effects after peripheral,
spinal, and supraspinal administration.[11]

Clinical Findings in Chronic Pain with a Neuropathic
Component

Phase Il clinical trials have been completed, demonstrating the efficacy and tolerability of
Cebranopadol in patients with chronic pain conditions, including those with a neuropathic
component.[12]

Phase Il Randomized Controlled Trial in Chronic Low
Back Pain (LBP)

A key study evaluated Cebranopadol in patients with moderate-to-severe chronic LBP, a
condition often involving both nociceptive and neuropathic pain components.[13][14]

o Study Design: A Phase Il, randomized, double-blind, placebo- and active-controlled, parallel-
group trial.[13][14]

» Patient Population: 677 patients with moderate-to-severe chronic low back pain, with or
without a neuropathic pain component.[14]
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e Treatment Arms:

(¢]

Cebranopadol 200 ug (once daily)

[¢]

Cebranopadol 400 pg (once daily)

[¢]

Cebranopadol 600 g (once daily)

[e]

Tapentadol PR 200 mg (twice daily)

o

Placebo[13][14]

o Duration: 2-week titration phase followed by a 12-week maintenance phase (14 weeks total).
[13][14]

o Primary Efficacy Endpoints:

o Change from baseline in the weekly average 24-hour pain intensity (on an 11-point
Numeric Rating Scale - NRS) during the entire 12-week maintenance period.

o Change from baseline in the weekly average 24-hour pain intensity during week 12 of the
maintenance phase.[13][14]

 Statistical Analysis: Analysis of covariance (ANCOVA) was used for the primary efficacy
endpoints.
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Workflow of the Phase Il trial in chronic low back pain.

Cebranopadol demonstrated statistically significant and clinically relevant improvements in
pain intensity compared to placebo across all dose groups.[13][14]

Responder Analysis (Week 12, Observed Cases)
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Treatment Group =230% Pain Reduction =250% Pain Reduction
Placebo 46.1% 27.5%
Cebranopadol 200 pg 58.1% 36.5%
Cebranopadol 400 pg 62.5% 40.6%
Cebranopadol 600 pg 63.0% 38.9%
Tapentadol PR 200 mg 71.3% 43.8%

(Data sourced from

reference[14])

Cebranopadol treatment was generally safe. Treatment-emergent adverse events (TEAES)
occurred most frequently during the titration phase, and higher doses were associated with
higher discontinuation rates due to TEAEs.[13][14] For patients who reached their target dose,
the tolerability profile was acceptable, with the incidence rate of the most frequently reported
TEAES during the maintenance phase being <10%.[13][14]

Most Frequent TEAES (Incidence >5% in any Cebranopadol group)
e Dizziness

e Nausea

e Somnolence

e Vomiting

o Constipation

e Headache

o Fatigue

Notably, extensive clinical testing has suggested a favorable profile regarding serious opioid-
related side effects. At equianalgesic doses, Cebranopadol caused 25% less respiratory
depression than oxycodone.[15] Furthermore, human abuse potential studies in non-dependent

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5761752/
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28644196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761752/
https://pubmed.ncbi.nlm.nih.gov/28644196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761752/
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://synapse.patsnap.com/article/tris-pharma-reveals-new-data-on-cebranopadols-safety-and-efficacy-for-pain-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

recreational opioid users demonstrated that Cebranopadol has significantly less "likeability" at
supratherapeutic doses compared to tramadol and oxycodone.[16]

Pharmacokinetics

Cebranopadol exhibits a distinct pharmacokinetic profile suitable for managing chronic pain.
After oral administration of an immediate-release formulation, it has a time to maximum plasma
concentration of 4—6 hours.[7] It possesses a long half-life, with a single-dose half-life of 24
hours and a steady-state half-life ranging from 62 to 96 hours, supporting a once-daily dosing
regimen.[7]

Conclusion

The initial findings for Cebranopadol present a promising development in the treatment of
chronic pain, including conditions with a neuropathic component. Its novel dual NOP/MOP
receptor agonist mechanism is supported by a strong preclinical rationale and evidence of high
potency in relevant animal models.[8][9] Phase Il clinical data in patients with chronic low back
pain have demonstrated significant analgesic efficacy and a manageable safety profile.[13][14]
The unique pharmacology of Cebranopadol suggests a potential for a wider therapeutic
window than traditional opioids, particularly with a reduced risk of respiratory depression and
abuse.[9][16] As Cebranopadol advances into late-stage Phase 3 trials for various pain
indications, it represents a potentially transformative therapeutic option that could address the
critical unmet need for effective and safer analgesics.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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